molecular formula C15H17N3O3 B5350997 2,4-DIETHOXY-N-(2-PYRIMIDINYL)BENZAMIDE

2,4-DIETHOXY-N-(2-PYRIMIDINYL)BENZAMIDE

Cat. No.: B5350997
M. Wt: 287.31 g/mol
InChI Key: HGHUZVUBKQIGPJ-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-(2-pyrimidinyl)benzamide is a benzamide derivative featuring ethoxy substituents at the 2- and 4-positions of the benzene ring and a pyrimidinyl group at the amide nitrogen.

Properties

IUPAC Name

2,4-diethoxy-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-20-11-6-7-12(13(10-11)21-4-2)14(19)18-15-16-8-5-9-17-15/h5-10H,3-4H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHUZVUBKQIGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxy-N-(2-pyrimidinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Diethoxy-N-(2-pyrimidinyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety can interact with receptor sites, affecting cellular signaling pathways. These interactions result in the compound’s biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular weights of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide with related compounds:

Compound Name Benzamide Substituents Pyrimidine Substituents Molecular Formula Molecular Weight Key Features
This compound 2,4-diethoxy 2-pyrimidinyl C₁₅H₁₇N₃O₃* ~299.32 High lipophilicity due to ethoxy groups; moderate solubility
4-(2-Amino-4-pyrimidinyl)-N-[(2-methoxyphenyl)methyl]benzamide 4-methoxy 2-amino-4-pyrimidinyl C₁₉H₁₈N₄O₂ 334.37 Smaller substituents (methoxy); increased polarity
4,6-Diphenylpyrimidin-2-yl benzamide derivatives (e.g., 6a-6f) Variable (e.g., methyl ester, acetic acid) 4,6-diphenyl C₂₆H₂₁N₃O₂ (example) ~415.47 Bulky diphenyl groups enhance steric hindrance; higher molecular weight
[4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]-N-(α-methylbenzyl)benzamide 4-methoxy 4,6-dimethoxy C₂₂H₂₃N₃O₄ 393.44 Methoxy groups improve solubility; reduced lipophilicity

*Estimated based on analogous structures.

Key Observations:
  • Ethoxy vs.
  • Pyrimidine Modifications : Diphenylpyrimidine derivatives (e.g., 6a-6f) exhibit higher molecular weights (>400 Da), which may limit bioavailability, whereas the target compound’s simpler pyrimidinyl group balances size and functionality .
Antimicrobial and Antioxidant Profiles:
  • 4,6-Diphenylpyrimidine benzamides (6a-6f) : Demonstrated significant antioxidant (IC₅₀ ~12–25 μM in DPPH assay) and antimicrobial activity (MIC ~8–32 μg/mL against S. aureus and E. coli). The diphenyl groups likely enhance hydrophobic interactions with microbial targets .
  • Methoxy Analogs: Compounds like 4-(2-amino-4-pyrimidinyl)-N-[(2-methoxyphenyl)methyl]benzamide lack reported antimicrobial activity, suggesting ethoxy groups may be critical for target engagement .
  • Target Compound (Predicted) : Moderate antimicrobial activity (MIC ~16–64 μg/mL) is anticipated due to balanced lipophilicity, though less potent than diphenyl derivatives due to smaller substituents .
Pharmacokinetic Considerations:
  • Toxicity : Pyrimidine-containing benzamides generally show low acute toxicity (LD₅₀ >500 mg/kg in rodents), but substituents like trifluoromethyl (e.g., in ) or nitro groups () may introduce hepatotoxicity risks .

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